molecular formula C6H14N2O2 B1296688 6-Hydroxyhexanohydrazide CAS No. 1694-83-3

6-Hydroxyhexanohydrazide

Cat. No.: B1296688
CAS No.: 1694-83-3
M. Wt: 146.19 g/mol
InChI Key: NDXKHTNDCMPVBN-UHFFFAOYSA-N
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Description

6-Hydroxyhexanohydrazide is an organic compound with the molecular formula C6H14N2O2. It belongs to the class of hydrazides, characterized by the presence of a hydrazide functional group (CONNH2) and a hydroxyl group (OH) attached to a six-carbon linear chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxyhexanohydrazide can be synthesized through the reaction of ε-caprolactone with hydrazine monohydrate. The reaction typically involves refluxing the mixture in ethanol overnight, followed by rotary evaporation to obtain the crude product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form corresponding carbonyl compounds.

    Reduction: The hydrazide group can participate in reduction reactions, potentially forming amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group reacts with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

Scientific Research Applications

6-Hydroxyhexanohydrazide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various hydrazide derivatives.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is employed in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Hydroxyhexanohydrazide involves its functional groups. The hydrazide group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group also contributes to its polarity and ability to form hydrogen bonds, affecting its solubility and reactivity.

Comparison with Similar Compounds

    6-Hydroxyhexanoic acid: Similar in structure but lacks the hydrazide group.

    Hexanoic acid hydrazide: Similar but lacks the hydroxyl group.

    Adipic acid hydrazide: Contains a longer carbon chain and lacks the hydroxyl group.

Uniqueness: 6-Hydroxyhexanohydrazide is unique due to the presence of both a hydroxyl group and a hydrazide group on a six-carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .

Properties

IUPAC Name

6-hydroxyhexanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-8-6(10)4-2-1-3-5-9/h9H,1-5,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXKHTNDCMPVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310219
Record name 6-hydroxyhexanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694-83-3
Record name NSC222809
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222809
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydroxyhexanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxyhexanohydrazide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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